![molecular formula C19H15BrN4O2S B5851875 N-{4-[(1E)-1-{2-[(5-bromothiophen-2-yl)carbonyl]hydrazinylidene}ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B5851875.png)
N-{4-[(1E)-1-{2-[(5-bromothiophen-2-yl)carbonyl]hydrazinylidene}ethyl]phenyl}pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(1E)-1-{2-[(5-bromothiophen-2-yl)carbonyl]hydrazinylidene}ethyl]phenyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a thiophene ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-1-{2-[(5-bromothiophen-2-yl)carbonyl]hydrazinylidene}ethyl]phenyl}pyridine-3-carboxamide typically involves a multi-step process:
Formation of the Hydrazone Linkage: This step involves the reaction of 5-bromothiophene-2-carbaldehyde with hydrazine to form the hydrazone intermediate.
Coupling with Pyridine Derivative: The hydrazone intermediate is then coupled with a pyridine-3-carboxamide derivative under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening techniques to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1E)-1-{2-[(5-bromothiophen-2-yl)carbonyl]hydrazinylidene}ethyl]phenyl}pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-{4-[(1E)-1-{2-[(5-bromothiophen-2-yl)carbonyl]hydrazinylidene}ethyl]phenyl}pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4-[(1E)-1-{2-[(5-bromothiophen-2-yl)carbonyl]hydrazinylidene}ethyl]phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may inhibit pathways related to cell proliferation, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Similar structure but lacks the pyridine ring.
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide: Contains a pyrazine ring instead of a pyridine ring.
Uniqueness
N-{4-[(1E)-1-{2-[(5-bromothiophen-2-yl)carbonyl]hydrazinylidene}ethyl]phenyl}pyridine-3-carboxamide is unique due to its combination of a pyridine ring, a thiophene ring, and a hydrazone linkage, which imparts specific electronic and steric properties that can be exploited in various applications.
Properties
IUPAC Name |
N-[4-[(E)-N-[(5-bromothiophene-2-carbonyl)amino]-C-methylcarbonimidoyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2S/c1-12(23-24-19(26)16-8-9-17(20)27-16)13-4-6-15(7-5-13)22-18(25)14-3-2-10-21-11-14/h2-11H,1H3,(H,22,25)(H,24,26)/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKHJRSRLOYFLO-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(S1)Br)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(S1)Br)/C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Phenylsulfonyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine](/img/structure/B5851803.png)
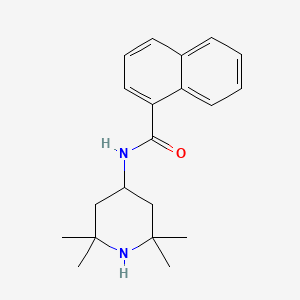

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5851830.png)
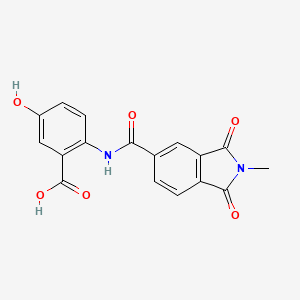
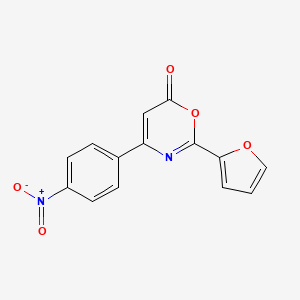
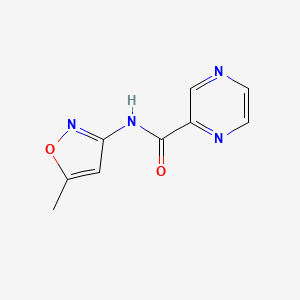

![N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5851868.png)

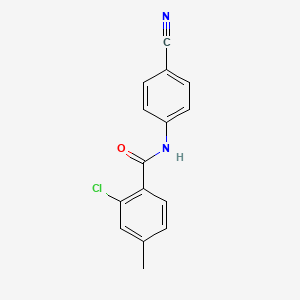
![1-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-PROPANOYLTHIOUREA](/img/structure/B5851898.png)
![1-[(2-Bromophenyl)methyl]piperidine-4-carboxamide](/img/structure/B5851906.png)
